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Compound of Interest

Compound Name: Mesalamine impurity P

Cat. No.: B1380478 Get Quote

For researchers, scientists, and drug development professionals, understanding and controlling

impurities in active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and

efficacy. This technical guide provides a comprehensive overview of Mesalamine Impurity P, a

specified impurity in the European Pharmacopoeia (EP) for the anti-inflammatory drug

Mesalamine.

This document details the chemical identity of Impurity P, its significance in the quality control of

Mesalamine, and outlines the analytical methodologies referenced within the European

Pharmacopoeia for its identification and quantification.

Introduction to Mesalamine and Impurity P
Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is the active component of several

medications used to treat inflammatory bowel disease (IBD), including ulcerative colitis and

Crohn's disease. The European Pharmacopoeia provides a detailed monograph for

Mesalamine, outlining the requirements for its quality, including limits for related substances.

Mesalamine Impurity P is a specified impurity in the EP. Its chemical name is 5-Amino-2-

hydroxy-3-(4-sulfophenyl)benzoic acid[1][2]. Due to its potential impact on the safety and

efficacy of the final drug product, rigorous control of this impurity is a critical regulatory

requirement[3][4].

Physicochemical Properties of Impurity P
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A clear understanding of the physicochemical properties of an impurity is fundamental for the

development of robust analytical methods. The key properties of Mesalamine Impurity P are

summarized in the table below.

Property Value References

Chemical Name
5-Amino-2-hydroxy-3-(4-

sulfophenyl)benzoic acid
[1][2]

Synonyms

3-(4-sulfophenyl)-5-

aminosalicylic acid; 5-Amino-2-

hydroxy-4'-sulfo-[1,1'-

biphenyl]-3-carboxylic acid

[1]

CAS Number 887256-40-8 [2]

Molecular Formula C₁₃H₁₁NO₆S [2]

Molecular Weight 309.29 g/mol [2]

Analytical Control Strategy in the European
Pharmacopoeia
The European Pharmacopoeia monograph for Mesalazine outlines a comprehensive strategy

for the control of related substances, employing High-Performance Liquid Chromatography

(HPLC) as the primary analytical technique. The monograph specifies different HPLC methods

for the determination of various impurities.

While the publicly available information from the search results does not provide the specific,

detailed experimental protocol and acceptance criteria for Impurity P directly from the European

Pharmacopoeia, its status as a specified impurity, as referenced by suppliers of EP reference

standards, confirms its regulatory importance. The control of this impurity is managed under the

"Related substances" section of the Mesalazine monograph.

General HPLC Method for Related Substances
The European Pharmacopoeia often employs a gradient HPLC method for the separation of

Mesalamine and its related substances. A typical experimental setup, as inferred from the
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analysis of other impurities in the Mesalazine monograph, would include the following

components. It is crucial to consult the current, official European Pharmacopoeia for the

definitive method.

It is imperative to note that the following protocol is a generalized representation based on the

analysis of other impurities in the Mesalazine monograph and should be verified against the

official European Pharmacopoeia monograph which contains the specific method for Impurity P.

Parameter Description

Stationary Phase

A reversed-phase column, such as

octadecylsilyl silica gel for chromatography

(C18), is commonly used.

Mobile Phase

A gradient elution using a mixture of an aqueous

buffer (often acidic) and an organic modifier

(e.g., acetonitrile or methanol).

Detection
UV spectrophotometry at a specified

wavelength.

Quantification

The amount of Impurity P is typically determined

by comparing its peak area in the chromatogram

of the sample solution to the peak area of a

corresponding reference standard.

Synthesis and Formation of Impurity P
Mesalamine Impurity P can potentially form during the synthesis of Mesalamine or as a

degradation product during storage[3]. Understanding the synthetic pathways and degradation

mechanisms is crucial for implementing effective control strategies during manufacturing and

for ensuring the stability of the drug substance and product.

A potential logical workflow for the investigation and control of Impurity P is outlined in the

diagram below.
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Figure 1. Logical workflow for the control of Mesalamine Impurity P.
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Conclusion
The control of Mesalamine Impurity P is a critical aspect of ensuring the quality, safety, and

efficacy of Mesalamine-containing drug products. As a specified impurity in the European

Pharmacopoeia, its presence is strictly monitored. A thorough understanding of its chemical

properties, coupled with the implementation of robust analytical methods as outlined in the

pharmacopoeia, is essential for all professionals involved in the development, manufacturing,

and quality control of Mesalamine. For definitive analytical procedures and acceptance criteria,

it is mandatory to refer to the current official version of the European Pharmacopoeia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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